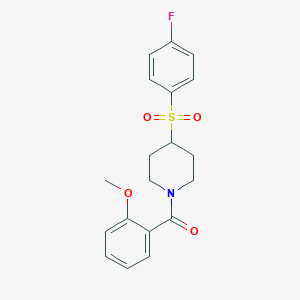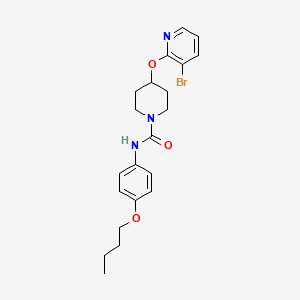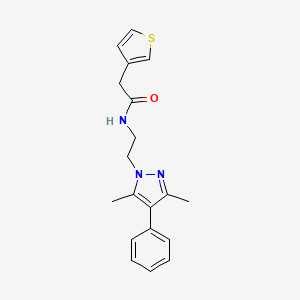
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonyl piperidine derivatives typically involves the treatment of secondary amines with sulfonyl chlorides to obtain various sulfonyl amines. These are then reacted with activated methanone derivatives to form the target compounds. For example, in one study, 2-furyl(1-piperazinyl)methanone was activated and treated with equimolar amounts of sulfonyl amines to yield a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives . This method demonstrates the versatility of the synthetic approach for generating a range of compounds with potential biological activity.
Molecular Structure Analysis
X-ray crystallography has been employed to determine the crystal structures of several sulfonyl piperidine derivatives. These studies reveal that the piperidine ring typically adopts a chair conformation, which is a stable configuration for six-membered rings. The geometry around the sulfur atom is often distorted tetrahedral, deviating from the regular tetrahedral shape due to the presence of different substituents . These structural insights are crucial for understanding the molecular interactions and properties of these compounds.
Chemical Reactions Analysis
The chemical reactivity of sulfonyl piperidine derivatives can be influenced by the substituents on the aromatic rings and the piperidine nitrogen. The presence of electron-withdrawing or electron-donating groups can affect the electron density of the molecule, thereby influencing its reactivity towards nucleophiles and electrophiles. The studies provided do not detail specific chemical reactions beyond the synthesis of the compounds, but the enzyme inhibitory activity suggests that these molecules can interact with biological macromolecules in a specific manner .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl piperidine derivatives are characterized by spectroscopic techniques such as EI-MS, IR, and 1H-NMR, which confirm the structure of the synthesized compounds . Crystallographic data provide information on the solid-state properties, including cell parameters and hydrogen bonding patterns . Thermal properties are also investigated using thermogravimetric analysis, indicating the stability of the compounds over a range of temperatures . The electronic properties, such as the HOMO-LUMO energy gap, are evaluated through density functional theory calculations, which are important for predicting the reactivity and stability of the molecules .
Applications De Recherche Scientifique
Proton Exchange Membranes for Fuel Cells
A study by Kim, Robertson, and Guiver (2008) developed comb-shaped sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes (PEMs) in fuel cells. These copolymers, incorporating sulfonated side chains derived from sulfonated 4-fluorobenzophenone, exhibit high proton conductivity, suggesting their potential in enhancing fuel cell performance (D. Kim, G. Robertson, & M. Guiver, 2008).
Antimicrobial Activity
Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, evaluating their in vitro antibacterial and antifungal activities. Certain derivatives showed notable antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Glycosylation in Carbohydrate Chemistry
Spjut, Qian, and Elofsson (2010) introduced a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor for use in carbohydrate chemistry. This novel protecting group facilitates the glycosylation process, offering a valuable tool for synthesizing complex carbohydrates (S. Spjut, W. Qian, & M. Elofsson, 2010).
Fluorescent Compounds Synthesis
Woydziak, Fu, and Peterson (2012) developed a method for synthesizing fluorinated fluorophores through iterative nucleophilic aromatic substitution, using compounds that include fluorophenyl moieties. This approach provides access to fluorinated analogs of well-known fluorescent compounds, potentially useful for spectroscopic and imaging applications (Zachary R. Woydziak, Liqiang Fu, & B. Peterson, 2012).
Synthesis of Heterocycles with Antiproliferative Activity
Prasad et al. (2018) synthesized a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, and evaluated its antiproliferative activity. The compound's structure, characterized by various spectroscopic techniques, offers insights into the development of new anticancer agents (S. Benaka Prasad et al., 2018).
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c1-25-18-5-3-2-4-17(18)19(22)21-12-10-16(11-13-21)26(23,24)15-8-6-14(20)7-9-15/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXAJMDQTCKHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2528331.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2528334.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2528338.png)
![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2528340.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2528342.png)
![2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2528343.png)




![4-bromo-N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2528350.png)
![5-(3,4-Dimethoxyphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2528351.png)